Enantioselective Negishi Cross-Coupling: 1-Bromoindane vs. Acyclic Benzylic Bromides
In a benchmark study of nickel-catalyzed enantioselective Negishi reactions, 1-bromoindane served as a representative cyclic benzylic bromide. Under optimized conditions (NiBr₂·diglyme/(i-Pr)-Pybox in DMA at 0 °C), 1-bromoindane coupled with primary alkylzinc reagents to afford chiral indane products in 91% ee and 82% isolated yield [1]. In stark contrast, acyclic benzylic bromides evaluated under identical catalytic conditions exhibited only modest enantioselectivity, highlighting the superior stereocontrol afforded by the rigid indane framework [1].
| Evidence Dimension | Enantioselectivity and Reaction Yield |
|---|---|
| Target Compound Data | 91% ee, 82% yield |
| Comparator Or Baseline | Acyclic benzylic bromides |
| Quantified Difference | >90% ee for 1-bromoindane vs. modest ee for acyclic analogues |
| Conditions | NiBr₂·diglyme/(i-Pr)-Pybox, DMA, 0 °C, Negishi cross-coupling with primary alkylzinc reagents |
Why This Matters
This establishes 1-bromoindane as a privileged substrate for enantioselective C–C bond formation, directly enabling synthesis of chiral indane-containing pharmaceuticals and bioactive molecules with high stereochemical purity.
- [1] Forrest O. Arp and Gregory C. Fu, J. Am. Chem. Soc., 2005, 127, 10482-10483. DOI: 10.1021/ja053751f View Source
